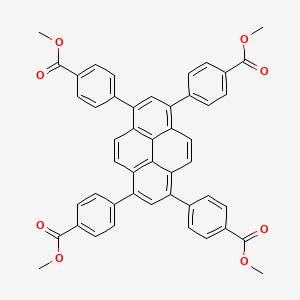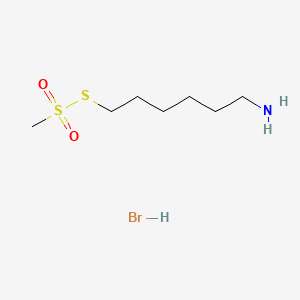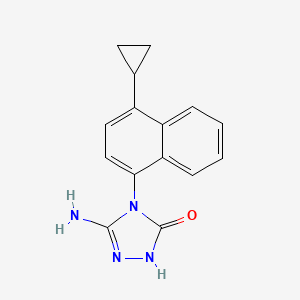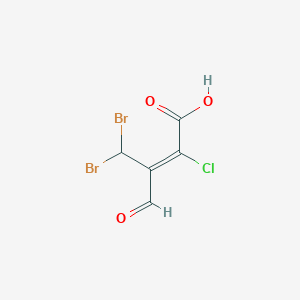
9H-Carbazole, 3-bromo-6-methyl-9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3-bromo-6-methyl-9-phenyl-: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for bromination is the reaction of 9H-carbazole with N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) at room temperature . The methyl and phenyl groups can be introduced through subsequent alkylation and arylation reactions using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki or Heck coupling.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Conducting Polymers: It serves as a building block for the synthesis of conducting polymers with applications in sensors, transistors, and other electronic devices.
Biology and Medicine:
Biochemical Reagents: It is used as a biochemical reagent in various assays and studies involving the aryl hydrocarbon receptor.
Pharmaceutical Intermediates: The compound can be used as an intermediate in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry:
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Environmental Testing: It serves as a standard for environmental testing and research, particularly in the study of halogenated carbazoles.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding to this receptor, the compound can modulate various signaling pathways, leading to changes in gene expression and cellular responses. The bromine, methyl, and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3-Bromo-9H-carbazole: A simpler derivative with only a bromine atom at the 3-position.
3,6-Dibromo-9H-carbazole: Contains two bromine atoms at the 3 and 6 positions.
9-Phenyl-9H-carbazole: Lacks the bromine and methyl groups but has a phenyl group at the 9-position.
Uniqueness: 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- is unique due to the combination of bromine, methyl, and phenyl groups, which enhance its chemical reactivity and potential applications. The presence of these substituents allows for a broader range of chemical modifications and functionalizations, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-6-methyl-9-phenylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c1-13-7-9-18-16(11-13)17-12-14(20)8-10-19(17)21(18)15-5-3-2-4-6-15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWWTQHGHBOMPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B1145484.png)

![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)

